Sydowinin B

Description

This compound has been reported in Aspergillus austroafricanus, Aspergillus, and Aspergillus sydowii with data available.

structure in first source

Structure

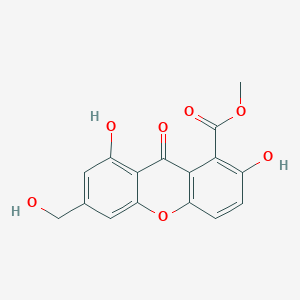

2D Structure

Properties

IUPAC Name |

methyl 2,8-dihydroxy-6-(hydroxymethyl)-9-oxoxanthene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-16(21)13-8(18)2-3-10-14(13)15(20)12-9(19)4-7(6-17)5-11(12)23-10/h2-5,17-19H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBSKLSIZKVBFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1C(=O)C3=C(C=C(C=C3O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58450-00-3 | |

| Record name | Sydowinin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058450003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SYDOWININ B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R78YLI0R53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Sydowinin B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sydowinin B is a naturally occurring xanthone derivative isolated from the fungus Aspergillus sydowii.[1] As a member of the polyketide class of compounds, it has garnered interest within the scientific community for its potential biological activities, notably its immunosuppressive and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is chemically defined as methyl 2,8-dihydroxy-6-(hydroxymethyl)-9-oxoxanthene-1-carboxylate.[2] Its core structure consists of a tricyclic xanthen-9-one scaffold, substituted with two hydroxyl groups, a hydroxymethyl group, and a methyl carboxylate group.

Below is a 2D representation of the chemical structure of this compound:

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₇ | [2] |

| Molecular Weight | 316.26 g/mol | [2] |

| IUPAC Name | methyl 2,8-dihydroxy-6-(hydroxymethyl)-9-oxoxanthene-1-carboxylate | [2] |

| CAS Number | 58450-00-3 | [2] |

| Appearance | Solid (Precise color and form not detailed in available literature) | - |

| Solubility | Information not widely available | - |

| Melting Point | Information not widely available | - |

Spectroscopic Data

Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular formula C₁₆H₁₂O₇ with a predicted exact mass of 316.0583.[2]

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the xanthone core, the hydroxymethyl protons, the methyl ester protons, and the hydroxyl protons. The specific chemical shifts and coupling constants would be crucial for confirming the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display 16 distinct signals corresponding to each carbon atom in the molecule, including the characteristic carbonyl signal of the xanthone core and the ester group.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the hydroxyl (-OH) groups, the carbonyl (C=O) of the xanthone and the ester, and the C-O stretching of the ether linkage within the xanthone ring.

Biological Activities and Mechanism of Action

This compound has been reported to exhibit immunosuppressive and anti-inflammatory activities. The following sections detail the available information on these biological effects.

Immunosuppressive Activity

The immunosuppressive potential of this compound has been demonstrated in preclinical studies. The precise molecular mechanisms underlying this activity are still under investigation, though it is hypothesized to involve the modulation of key signaling pathways in immune cells.

A proposed general workflow for assessing immunosuppressive activity is outlined below:

Caption: General workflow for in vitro immunosuppressive activity assay.

Potential signaling pathways that may be affected by this compound to mediate its immunosuppressive effects include:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a cornerstone of inflammatory and immune responses. Inhibition of NF-κB activation can lead to a reduction in the expression of pro-inflammatory cytokines and other immune mediators.

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK cascade is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis of immune cells. Modulation of this pathway could contribute to the immunosuppressive effects of this compound.

Caption: Simplified overview of NF-κB and MAPK signaling pathways.

Anti-inflammatory Activity

Consistent with its immunosuppressive properties, this compound is also reported to have anti-inflammatory effects. This activity is likely mediated through the inhibition of pro-inflammatory enzymes and the reduction of inflammatory cytokine production.

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and biological evaluation of this compound are crucial for further research. While a complete, step-by-step total synthesis protocol is not publicly available, the following outlines a general approach for the isolation of this compound from its natural source, Aspergillus sydowii.

General Protocol for Isolation of this compound from Aspergillus sydowii

-

Fungal Culture: Aspergillus sydowii is cultured on a suitable nutrient-rich medium (e.g., Potato Dextrose Agar or a liquid broth) under controlled conditions of temperature and humidity to promote the production of secondary metabolites.

-

Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of secondary metabolites.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds. This typically involves:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents of increasing polarity to achieve initial fractionation.

-

Preparative High-Performance Liquid Chromatography (HPLC): For the final purification of this compound from the enriched fractions.

-

-

Structure Elucidation: The purified compound is then subjected to spectroscopic analysis (MS, NMR, IR) to confirm its identity as this compound.

Caption: General workflow for the isolation of this compound.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated immunosuppressive and anti-inflammatory activities. Its xanthone scaffold provides a unique chemical framework for potential therapeutic development. However, to fully realize its potential, further in-depth research is required. Key areas for future investigation include:

-

Total Synthesis: Development of a robust and scalable total synthesis route would enable the production of larger quantities of this compound for extensive biological evaluation and the generation of novel analogs for structure-activity relationship (SAR) studies.

-

Mechanism of Action: Detailed studies are needed to elucidate the specific molecular targets and signaling pathways modulated by this compound to mediate its biological effects. Investigating its impact on key inflammatory pathways such as NF-κB and MAPK will be critical.

-

In Vivo Efficacy: Evaluation of the therapeutic efficacy of this compound in relevant animal models of inflammatory and autoimmune diseases is a crucial next step.

-

Pharmacokinetics and Safety: Comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound are necessary to assess its drug-like properties and safety profile.

This technical guide provides a foundational understanding of this compound. It is hoped that this compilation of information will stimulate further research into this intriguing natural product and its potential as a lead compound for the development of new therapeutic agents.

References

Sydowinin B: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sydowinin B, a xanthone derivative first isolated from the fungus Aspergillus sydowii, has garnered interest for its notable immunosuppressive properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction and purification, presents its key physicochemical and spectral data in a structured format, and explores its biological activity, including its inhibitory effects on lymphocyte proliferation. This document is intended to serve as a core reference for researchers and professionals in the fields of natural product chemistry, mycology, and drug development.

Discovery and Origin

This compound is a naturally occurring xanthone mycotoxin produced by the fungus Aspergillus sydowii.[1] This ubiquitous, saprotrophic, and halophilic fungus is found in diverse terrestrial and marine environments.[1] The initial discovery and isolation of this compound, along with other novel metabolites, were reported in the mid-1970s.[1] Its chemical structure was established as methyl-1,7-dihydroxy-3-hydroxymethyl-xanthone-8-carboxylate through chemical and spectroscopic analysis.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The key data are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂O₇ | |

| Molecular Weight | 316.26 g/mol | |

| Appearance | Yellow needles | |

| Melting Point | 220 °C | |

| Solubility | Soluble in methanol, DMSO |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Data not available in search results. |

| ¹³C NMR | Data not available in search results. |

| Mass Spectrometry (MS) | Specific fragmentation data not available in search results. |

| Infrared (IR) Spectroscopy | Specific absorption bands not available in search results. |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Specific λmax values not available in search results. |

Experimental Protocols

Fungal Cultivation and Extraction

The production of this compound is achieved through the cultivation of Aspergillus sydowii. The following is a generalized protocol based on common fungal fermentation and extraction procedures.

Diagram 1: General Workflow for this compound Isolation

References

Uncharted Territory: The Elusive Therapeutic Targets of Sydowinin B

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the specific molecular targets of Sydowinin B, a mycotoxin produced by the fungus Aspergillus sydowii. Despite its known immunosuppressive activity, the precise mechanisms and signaling pathways through which it exerts its effects remain largely uncharacterized, precluding the development of a detailed technical guide on its therapeutic potential at this time.

This compound has been identified as an inhibitor of both T-cell and B-cell proliferation. This foundational knowledge points towards its potential as a modulator of the immune response, with possible applications in inflammatory and autoimmune diseases. However, extensive searches for specific molecular interactions—such as the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), or interference with central signaling pathways like Nuclear Factor-kappa B (NF-κB)—have not yielded direct evidence linking this compound to these targets.

The current body of research provides initial, yet crucial, quantitative data on its immunosuppressive effects.

Summary of Known Biological Activity of this compound

| Biological Activity | Cell Type | Stimulant | IC50 Value |

| Immunosuppression | Mouse Splenic T-cells | Concanavalin A | 19 µg/mL |

| Immunosuppression | Mouse Splenic B-cells | Lipopolysaccharide (LPS) | 21 µg/mL |

This existing data confirms that this compound possesses bioactivity relevant to immunomodulation. However, without further mechanistic studies, the specific proteins, enzymes, or receptors that this compound interacts with to achieve this effect are unknown.

The Path Forward: A Call for Mechanistic Research

To unlock the therapeutic potential of this compound, future research must focus on elucidating its molecular mechanism of action. Key experimental avenues would include:

-

Target Identification Studies: Employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking studies to identify direct binding partners of this compound within immune cells.

-

Signaling Pathway Analysis: Investigating the effect of this compound on key inflammatory signaling cascades. This would involve treating immune cells (e.g., macrophages, lymphocytes) with this compound and a stimulant (like LPS), followed by analysis of pathway components. A typical workflow for such an investigation is outlined below.

-

Enzyme Inhibition Assays: Directly testing the inhibitory activity of this compound against a panel of purified pro-inflammatory enzymes, such as COX-1, COX-2, and iNOS, to determine if it acts as a direct enzyme inhibitor.

Without data from such fundamental studies, the creation of a comprehensive technical guide on the therapeutic targets of this compound is not feasible. The scientific community is encouraged to pursue these research avenues to illuminate the therapeutic landscape of this natural compound.

Sydowinin B (CAS No. 58450-00-3): A Technical Guide on its Bioactive Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sydowinin B, a xanthone mycotoxin with the CAS number 58450-00-3, is a secondary metabolite isolated from the fungus Aspergillus sydowii. This technical guide provides a comprehensive overview of the chemical properties and biological activities of this compound, with a focus on its immunosuppressive and anti-inflammatory effects. Detailed experimental data is presented in structured tables, and methodologies for key biological assays are outlined. Furthermore, this guide illustrates the potential signaling pathways involved in this compound's mechanism of action through detailed diagrams, offering valuable insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a polyketide belonging to the xanthone class of organic compounds. Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 58450-00-3 | [1][2] |

| Molecular Formula | C₁₆H₁₂O₇ | [1][2] |

| Molecular Weight | 316.26 g/mol | [1] |

| IUPAC Name | methyl 2,8-dihydroxy-6-(hydroxymethyl)-9-oxoxanthene-1-carboxylate | |

| Synonyms | MS-347b | [2] |

| Class | Xanthone, Polyketide | [1] |

| Origin | Aspergillus sydowii | [1][2] |

Biological Activities

This compound has demonstrated notable immunosuppressive and anti-inflammatory activities in various in vitro assays.

Immunosuppressive Activity

This compound exhibits inhibitory effects on the proliferation of both T-cells and B-cells.[1][2] The half-maximal inhibitory concentrations (IC₅₀) for these activities are detailed in the table below.

| Assay | Cell Type | Mitogen | IC₅₀ | Reference |

| T-Cell Proliferation | Mouse Splenic Lymphocytes | Concanavalin A (Con A) | 20.8 µg/mL | [1][2] |

| B-Cell Proliferation | Mouse Splenic Lymphocytes | Lipopolysaccharide (LPS) | 19.2 µg/mL | [1][2] |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is highlighted by its ability to inhibit key processes in activated human neutrophils, namely superoxide generation and elastase release.[1][2] The IC₅₀ values for these inhibitory activities are presented below.

| Assay | Cell Type | Stimulants | IC₅₀ | Reference |

| Superoxide Generation Inhibition | Isolated Human Neutrophils | fMLP & Cytochalasin B | 21.2 µM | [1][2] |

| Elastase Release Inhibition | Isolated Human Neutrophils | fMLP & Cytochalasin B | 12.62 µM | [1][2] |

Experimental Protocols

The following sections provide generalized methodologies for the key experiments cited. Specific parameters may vary based on the original research articles.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a mitogenic stimulus.

Workflow:

Methodology:

-

Cell Isolation: Isolate splenic lymphocytes from mice using standard procedures such as density gradient centrifugation.

-

Cell Seeding: Seed the isolated lymphocytes into 96-well microtiter plates at a specific density (e.g., 2 x 10⁵ cells/well).

-

Treatment: Add the respective mitogen (Concanavalin A for T-cell proliferation or Lipopolysaccharide for B-cell proliferation) and varying concentrations of this compound to the wells. Include appropriate controls (cells with mitogen only, cells alone).

-

Incubation: Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Proliferation Measurement: Add a proliferation indicator, such as [³H]-thymidine, to each well and incubate for an additional 18-24 hours.

-

Harvesting and Counting: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Superoxide Generation Assay

This assay quantifies the production of superoxide anions by activated neutrophils.

Workflow:

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation and dextran sedimentation.

-

Pre-incubation: Pre-incubate the isolated neutrophils with various concentrations of this compound for a short period (e.g., 10-15 minutes) at 37°C.

-

Assay Initiation: Add a superoxide-detecting reagent, such as cytochrome c, to the cell suspension.

-

Stimulation: Induce superoxide production by adding the stimulants fMLP (N-formylmethionyl-leucyl-phenylalanine) and cytochalasin B.

-

Measurement: Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide leads to an increase in absorbance.

-

Data Analysis: Calculate the rate of superoxide production and determine the inhibitory effect of this compound to calculate the IC₅₀ value.

Elastase Release Assay

This assay measures the amount of elastase released from activated neutrophils.

Workflow:

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils as described for the superoxide generation assay.

-

Pre-incubation: Pre-incubate the neutrophils with varying concentrations of this compound.

-

Stimulation: Stimulate the cells with fMLP and cytochalasin B to induce degranulation and elastase release.

-

Separation: Centrifuge the samples to pellet the cells and collect the supernatant containing the released elastase.

-

Enzyme Assay: Add a specific elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide) to the supernatant.

-

Measurement: Measure the absorbance at 405 nm, which increases as the substrate is cleaved by elastase.

-

Data Analysis: Quantify the elastase activity and determine the IC₅₀ value for this compound's inhibition of elastase release.

Potential Mechanism of Action: Signaling Pathways

While the precise molecular mechanisms of this compound are still under investigation, its immunosuppressive and anti-inflammatory effects, coupled with its xanthone structure, suggest potential modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Other xanthones isolated from Aspergillus species have been shown to exert their immunosuppressive effects through these pathways.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immune responses. Its activation leads to the transcription of numerous pro-inflammatory genes. This compound may inhibit this pathway at several potential points.

Putative Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of stimuli, including inflammation. It consists of several kinases, including ERK, JNK, and p38. This compound could potentially interfere with the phosphorylation and activation of these kinases.

Conclusion and Future Directions

This compound is a promising natural product with well-documented immunosuppressive and anti-inflammatory properties. The provided quantitative data and experimental outlines serve as a valuable resource for researchers interested in this compound. Further investigation is warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound. Such studies will be crucial for evaluating its therapeutic potential in inflammatory and autoimmune diseases. Future research should focus on direct experimental validation of its effects on the NF-κB and MAPK pathways and in vivo efficacy studies.

References

Methodological & Application

Application Notes and Protocols for Bioactive Compounds in Cell Culture Assays

Note to the Researcher: The initial query for "Sydowinin B" did not yield specific results in scientific literature. It is plausible that this may be a typographical error. Based on the context of the requested application in cell culture assays for cancer and inflammation research, this document provides detailed application notes and protocols for two well-researched natural compounds with similar profiles: Silibinin and Oridonin . These compounds are frequently used in cell culture to study apoptosis, cell cycle arrest, and anti-inflammatory pathways.

Silibinin: A Flavonoid for Cancer Research

Silibinin, a natural flavonoid compound, is recognized for its potential as an anticancer agent.[1] It has been shown to inhibit cell cycle progression, induce apoptosis (programmed cell death) in cancer cells, and suppress metastasis and angiogenesis.[1] Furthermore, Silibinin can act as a chemosensitizer, enhancing the efficacy of conventional chemotherapy drugs like doxorubicin by overcoming drug resistance.[1]

Quantitative Data Summary: Silibinin

| Cell Line | Assay Type | Treatment | Concentration | Observed Effect | Reference |

| CT26 (Colon Carcinoma) | Combination Therapy | Silibinin + Doxorubicin | Not Specified | Synergistic anticancer effects | [1] |

| B16F10 (Melanoma) | Combination Therapy | Silibinin + Doxorubicin | Not Specified | Synergistic anticancer effects | [1] |

| A549 (Lung Carcinoma) | Combination Therapy | Silibinin + Doxorubicin | Not Specified | Hinders activation of Doxorubicin-induced NF-κB | [1] |

| CT26 (Colon Carcinoma) | Combination Therapy | Silibinin + Oxaliplatin | Not Specified | Additive (not synergistic) anticancer effects | [1] |

Experimental Protocol: Cell Viability Assay using MTT

This protocol is adapted from methodologies used to assess the anticancer effects of Silibinin.[1]

Objective: To determine the effect of Silibinin, alone or in combination with other chemotherapeutic agents, on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., CT26, B16F10)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Silibinin (stock solution prepared in DMSO)

-

Chemotherapeutic agent (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Silibinin and the chemotherapeutic agent in complete medium. For combination treatments, prepare a matrix of concentrations.

-

Remove the medium from the wells and add 100 µL of the prepared drug solutions. Include wells with untreated cells (vehicle control, e.g., DMSO) and wells with medium only (blank).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine IC50 values.

Signaling Pathway and Experimental Workflow

Diagram: Silibinin's Mechanism of Action

Caption: Silibinin enhances chemotherapy by inhibiting the NF-κB pathway and inducing apoptosis.

Diagram: MTT Assay Workflow

Caption: Workflow for assessing cell viability using the MTT assay.

Oridonin: A Diterpenoid for Cancer and Inflammation Research

Oridonin is a natural ent-kauranoid diterpenoid isolated from the medicinal herb Rabdosia rubescens. It exhibits significant antitumor and anti-inflammatory effects.[2][3] Its anticancer activity is largely attributed to the induction of apoptosis through multiple pathways, including the mitochondrial-dependent (intrinsic) pathway, and cell cycle arrest.[2] The anti-inflammatory properties of Oridonin are associated with the suppression of the NF-κB signaling pathway.[2]

Quantitative Data Summary: Oridonin and its Derivatives

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Observed Effect | Reference |

| Oridonin Derivative (12b) | HepG2 (Hepatoma) | Antiproliferative | 2.57 | Induces apoptosis, G1 phase arrest | [4] |

| Oridonin Derivative (12b) | HCT-116 (Colon Carcinoma) | Antiproliferative | 5.81 | Less sensitive | [4] |

| Oridonin Derivative (12b) | K562 (Leukemia) | Antiproliferative | 0.95 | Induces apoptosis, S phase arrest | [4] |

| Oridonin | SW1990 (Pancreatic Cancer) | Apoptosis Induction | Dose-dependent | Induces apoptosis via p53 and p38 MAPK | [3] |

Experimental Protocol: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol describes the detection of apoptosis induced by Oridonin using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with Oridonin.

Materials:

-

Cancer cell line of interest (e.g., K562, HepG2)

-

Complete cell culture medium

-

Oridonin (stock solution prepared in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Oridonin for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge all cells at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Data Acquisition: Analyze the samples by flow cytometry within 1 hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Signaling Pathway and Experimental Workflow

Diagram: Oridonin-Induced Apoptosis Pathway

References

- 1. Silibinin induces immunogenic cell death in cancer cells and enhances the induced immunogenicity by chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oridonin induces apoptosis in SW1990 pancreatic cancer cells via p53- and caspase-dependent induction of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrogen sulfide releasing oridonin derivatives induce apoptosis through extrinsic and intrinsic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nepetoidin B in Immunology Studies

A Note on the Compound Name: Initial searches for "Sydowinin B" did not yield specific results. Based on the similarity in naming and the context of immunology studies, it is highly probable that the intended compound was Nepetoidin B , a natural product with demonstrated anti-inflammatory properties. These application notes are therefore based on the available scientific literature for Nepetoidin B.

Introduction

Nepetoidin B is a flavanone compound isolated from Salvia plebeia. It has garnered significant interest in immunological research due to its potent anti-inflammatory and antioxidant activities. These properties make it a valuable tool for investigating inflammatory pathways and for potential therapeutic development. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing Nepetoidin B in their immunology studies.

Mechanism of Action

Nepetoidin B exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways in immune cells, particularly macrophages. The primary mechanisms of action include:

-

Inhibition of the NF-κB Signaling Pathway: Nepetoidin B has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting NF-κB, Nepetoidin B effectively reduces the production of pro-inflammatory mediators and cytokines.[1]

-

Activation of the Nrf2/HO-1 Signaling Pathway: Nepetoidin B activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. This leads to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and cytoprotective functions.[1]

These dual actions of inhibiting pro-inflammatory signaling while promoting antioxidant and anti-inflammatory responses make Nepetoidin B a compound of significant interest in immunological research.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of Nepetoidin B in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Effect of Nepetoidin B on Pro-inflammatory Mediators

| Concentration (µM) | Nitric Oxide (NO) Production (% of LPS control) | Prostaglandin E2 (PGE2) Production (% of LPS control) |

| 5 | Significant reduction | Significant reduction |

| 10 | Greater reduction | Greater reduction |

| 20 | Substantial reduction | Substantial reduction |

Data adapted from studies on LPS-stimulated RAW 264.7 cells. The exact percentage of inhibition is dose-dependent.

Table 2: Effect of Nepetoidin B on Pro-inflammatory Cytokines

| Concentration (µM) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) | IL-1β Release (% of LPS control) |

| 5 | Decreased | Decreased | Decreased |

| 10 | Further decreased | Further decreased | Further decreased |

| 20 | Significantly decreased | Significantly decreased | Almost completely suppressed |

Data adapted from studies on LPS-stimulated RAW 264.7 macrophages.[1] The inhibitory effects are dose-dependent.

Experimental Protocols

Herein are detailed methodologies for key experiments to investigate the immunological effects of Nepetoidin B.

Protocol 1: In Vitro Anti-inflammatory Activity in Macrophages

Objective: To determine the effect of Nepetoidin B on the production of pro-inflammatory mediators (NO and PGE2) and cytokines (TNF-α, IL-6, and IL-1β) in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

Nepetoidin B (dissolved in DMSO)

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for NO measurement

-

PGE2, TNF-α, IL-6, and IL-1β ELISA kits

-

96-well cell culture plates

-

Spectrophotometer and ELISA plate reader

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of Nepetoidin B (e.g., 5, 10, 20 µM) for 1 hour. Include a vehicle control (DMSO).

-

Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

-

Sample Collection: After incubation, collect the cell culture supernatants for analysis.

-

Nitric Oxide (NO) Assay:

-

Mix 100 µL of supernatant with 100 µL of Griess reagent.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO concentration.

-

-

PGE2 and Cytokine Assays:

-

Use commercial ELISA kits to measure the concentrations of PGE2, TNF-α, IL-6, and IL-1β in the collected supernatants, following the manufacturer's instructions.

-

-

Data Analysis: Normalize the data to the LPS-stimulated control group and express the results as a percentage of inhibition.

Protocol 2: Western Blot Analysis of NF-κB and Nrf2/HO-1 Pathways

Objective: To investigate the effect of Nepetoidin B on the protein expression levels related to the NF-κB and Nrf2/HO-1 signaling pathways.

Materials:

-

Nepetoidin B

-

RAW 264.7 cells

-

LPS

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-p-p65, anti-p65, anti-Nrf2, anti-HO-1, anti-β-actin

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Culture and treat RAW 264.7 cells with Nepetoidin B and LPS as described in Protocol 1. The incubation time for LPS stimulation may be shorter (e.g., 30-60 minutes for p65 phosphorylation, and longer for HO-1 induction).

-

Protein Extraction: Lyse the cells with RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying Nepetoidin B.

Caption: General experimental workflow for studying Nepetoidin B's anti-inflammatory effects.

Caption: Inhibition of the NF-κB signaling pathway by Nepetoidin B.

Caption: Activation of the Nrf2/HO-1 signaling pathway by Nepetoidin B.

References

Application Notes and Protocols: Preparation of Sydowinin B Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Sydowinin B stock solutions for use in various research and drug development applications. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.

This compound: Chemical and Physical Properties

This compound is a xanthone polyketide originally isolated from the fungus Aspergillus sydowii.[1][2][3] It has demonstrated immunosuppressive and anti-inflammatory activities, making it a compound of interest in drug discovery.[2][3][4] Proper preparation of stock solutions is the first critical step for in vitro and in vivo studies.

The key quantitative data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₂O₇ | [1][2] |

| Molecular Weight | 316.27 g/mol | [4] |

| CAS Number | 58450-00-3 | [1][2][4] |

| Appearance | Solid powder | [4] |

| Purity | >95% | [2][3] |

| Solubility | Soluble in DMSO and methanol | [3][4] |

| Storage (Solid) | -20°C (long-term) | [2][3][4] |

| Storage (Stock Solution) | -20°C (long-term, months) or 0-4°C (short-term, days to weeks) | [4][5] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This is a common starting concentration for subsequent serial dilutions to achieve desired working concentrations for various assays.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Sterile, disposable pipette tips

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Equilibrate this compound: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture on the compound.

-

Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution:

Mass (mg) = 0.01 mol/L x 0.001 L x 316.27 g/mol x 1000 mg/g = 3.16 mg

-

Weighing this compound:

-

Place a sterile microcentrifuge tube on the analytical balance and tare the balance.

-

Carefully weigh out the calculated mass (e.g., 3.16 mg) of this compound directly into the tube.

-

-

Dissolving this compound:

-

Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.

-

For compounds that are difficult to dissolve, brief sonication in an ultrasonic bath or gentle warming to 37°C can be applied.[5] Visually inspect the solution to ensure no particulates are present.

-

-

Storage and Handling:

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

-

Long-term Storage: Store the aliquots at -20°C, protected from light.[4][5] When stored properly, the stock solution should be stable for several months.[5]

-

Short-term Storage: For immediate or frequent use, an aliquot may be stored at 4°C for a few days.[4]

-

Workflow and Pathway Diagrams

Experimental Workflow for this compound Stock Solution Preparation

The following diagram illustrates the step-by-step process for preparing a this compound stock solution.

Caption: Workflow for preparing this compound stock solutions.

References

Application Notes and Protocols for Investigating the Effects of Novel Compounds on Neutrophil Function: A Template for Sydowinin B Research

Disclaimer: Scientific literature available up to November 2025 does not contain specific experimental protocols for the treatment of neutrophils with Sydowinin B. The following application notes and protocols are provided as a comprehensive template for researchers, scientists, and drug development professionals interested in investigating the effects of a novel compound, such as this compound, on primary human neutrophils. These protocols are based on established methodologies for studying neutrophil functions.

Introduction

Neutrophils are key effector cells of the innate immune system, playing a critical role in host defense against pathogens. Their functions include chemotaxis, phagocytosis, degranulation, production of reactive oxygen species (ROS), and the formation of neutrophil extracellular traps (NETs). Dysregulation of neutrophil activity is implicated in the pathogenesis of various inflammatory diseases.

This compound, a xanthone mycotoxin isolated from Aspergillus sydowii, has been shown to possess immunosuppressive properties, inhibiting T-cell and B-cell proliferation.[1] Its effects on neutrophils, however, remain uncharacterized. The following protocols provide a framework for the systematic evaluation of a compound's impact on key neutrophil functions.

Quantitative Data Summary (Template)

When investigating a novel compound, it is crucial to present quantitative data in a clear and structured manner. The tables below are templates for summarizing potential findings.

Table 1: Effect of this compound on Neutrophil Viability

| This compound Concentration (µM) | % Viability (Trypan Blue Exclusion) | % Apoptosis (Annexin V/PI Staining) |

| 0 (Vehicle Control) | ||

| 1 | ||

| 10 | ||

| 50 | ||

| 100 |

Table 2: Effect of this compound on Neutrophil Functions

| Function | Stimulant | This compound IC50/EC50 (µM) | Maximum Inhibition/Stimulation (%) |

| ROS Production | PMA | ||

| fMLP | |||

| NETosis | PMA | ||

| LPS | |||

| Chemotaxis | IL-8 | ||

| fMLP | |||

| Degranulation (Elastase Release) | fMLP + Cytochalasin B |

Experimental Protocols

Isolation of Human Neutrophils from Peripheral Blood

Principle: This protocol describes the isolation of highly pure and viable neutrophils from human peripheral blood using density gradient centrifugation.

Materials:

-

Anticoagulated (e.g., with ACD or EDTA) whole human blood

-

Ficoll-Paque PLUS

-

Dextran T500

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

Red Blood Cell (RBC) Lysis Buffer

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

Fetal Bovine Serum (FBS)

-

Sterile conical tubes (15 mL and 50 mL)

-

Serological pipettes

-

Centrifuge

Protocol:

-

Dilute the anticoagulated blood 1:1 with PBS.

-

Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells).

-

Collect the granulocyte/erythrocyte pellet at the bottom of the tube.

-

Resuspend the pellet in PBS and add Dextran T500 to a final concentration of 1%.

-

Allow the erythrocytes to sediment by gravity for 30-45 minutes at room temperature.

-

Collect the leukocyte-rich supernatant.

-

Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.

-

Discard the supernatant and perform hypotonic lysis of remaining RBCs by resuspending the pellet in ice-cold RBC Lysis Buffer for 30-60 seconds, followed by the addition of an equal volume of 1.7% NaCl solution to restore isotonicity.

-

Centrifuge at 250 x g for 5 minutes at 4°C and discard the supernatant.

-

Wash the neutrophil pellet twice with cold PBS.

-

Resuspend the purified neutrophils in HBSS with Ca2+ and Mg2+ supplemented with 1% FBS.

-

Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion.

Measurement of Reactive Oxygen Species (ROS) Production

Principle: This assay measures the production of ROS by neutrophils upon stimulation, which can be quantified using a fluorescent or chemiluminescent probe.

Materials:

-

Isolated human neutrophils

-

HBSS with Ca2+ and Mg2+

-

Luminol or Dioclorofluorescein diacetate (DCFH-DA)

-

Phorbol 12-myristate 13-acetate (PMA) or N-Formylmethionyl-leucyl-phenylalanine (fMLP) as stimulants

-

96-well white or black microplate

-

Plate reader with luminescence or fluorescence detection capabilities

Protocol:

-

Resuspend neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.

-

Add 100 µL of the cell suspension to each well of a 96-well plate.

-

Add this compound at various concentrations and incubate for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control.

-

Add the ROS probe (e.g., Luminol to a final concentration of 100 µM or DCFH-DA to 5 µM).

-

Add the stimulant (e.g., PMA at 100 nM or fMLP at 1 µM).

-

Immediately measure the luminescence or fluorescence signal at 37°C, taking kinetic readings every 1-5 minutes for 60-90 minutes.

-

Calculate the area under the curve or the peak response to quantify ROS production.

Quantification of Neutrophil Extracellular Trap (NET) Formation

Principle: NETosis, the release of NETs, can be quantified by measuring the amount of extracellular DNA released or by immunofluorescence microscopy.

Materials:

-

Isolated human neutrophils

-

RPMI 1640 medium

-

PMA or Lipopolysaccharide (LPS) as stimulants

-

Sytox Green or PicoGreen dsDNA quantitation reagent

-

96-well black, clear-bottom microplate

-

Fluorescence plate reader

-

For microscopy: Poly-L-lysine coated coverslips, paraformaldehyde, primary antibodies (e.g., anti-myeloperoxidase, anti-neutrophil elastase), and fluorescently labeled secondary antibodies.

Protocol (Fluorometric):

-

Seed neutrophils (2 x 10^5 cells/well) in a 96-well black plate and allow them to adhere for 30 minutes at 37°C.

-

Pre-treat the cells with various concentrations of this compound for 30 minutes.

-

Add the NETosis stimulant (e.g., PMA at 100 nM or LPS at 100 ng/mL).

-

Incubate for 3-4 hours at 37°C.

-

Add Sytox Green to a final concentration of 5 µM.

-

Measure fluorescence (Excitation: ~485 nm, Emission: ~520 nm) using a plate reader.

-

To determine total DNA, lyse a set of control wells with 0.5% Triton X-100.

Chemotaxis Assay

Principle: This assay measures the directed migration of neutrophils towards a chemoattractant using a transwell system.

Materials:

-

Isolated human neutrophils

-

Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

-

Chemoattractants (e.g., Interleukin-8 (IL-8) or fMLP)

-

Transwell inserts with 3-5 µm pore size

-

24-well plate

-

Calcein-AM

Protocol:

-

Label neutrophils with Calcein-AM (1 µM) for 30 minutes at 37°C.

-

Wash and resuspend the labeled cells in chemotaxis buffer at 2 x 10^6 cells/mL.

-

Pre-incubate the cells with this compound at various concentrations for 30 minutes.

-

Add the chemoattractant to the lower chamber of the 24-well plate.

-

Place the transwell inserts into the wells.

-

Add 100 µL of the cell suspension to the upper chamber of the inserts.

-

Incubate for 60-90 minutes at 37°C in a 5% CO2 incubator.

-

Remove the inserts and measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate generalized signaling pathways in neutrophils and a typical experimental workflow for testing a novel compound. The specific effects of this compound on these pathways are currently unknown.

Caption: General experimental workflow for assessing the impact of a novel compound.

Caption: Simplified signaling pathway for ROS production in neutrophils.

Caption: Key steps in the process of NETosis (suicidal NET formation).

References

Troubleshooting & Optimization

Sydowinin B Stability and Degradation: A Technical Support Center

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers working with Sydowinin B. Due to limited publicly available stability and degradation data specific to this compound, this guide incorporates general knowledge of the stability of related compounds, such as xanthones and other mycotoxins, to provide best-practice recommendations.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, this compound should be kept at -20°C. It is typically supplied as a crystalline solid and can be stored at room temperature for short periods, although it is advisable to protect it from light and heat to minimize potential degradation.

Q2: What solvents are suitable for dissolving this compound?

This compound is soluble in methanol and dimethyl sulfoxide (DMSO). When preparing stock solutions, it is recommended to use high-purity, anhydrous solvents to avoid introducing contaminants that could affect stability.

Q3: What are the primary factors that can cause this compound to degrade?

Based on the general behavior of sydnones and xanthones, the primary factors that can lead to the degradation of this compound include:

-

Light: Exposure to UV or ambient light can induce photolytic degradation.[1]

-

Temperature: Elevated temperatures can accelerate degradation.

-

pH: this compound may be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The presence of oxidizing agents can lead to degradation of the molecule.

Q4: Are there any known degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, sydnone-containing compounds can degrade to yield hydrazine derivatives with a loss of carbon dioxide. For xanthones, degradation can involve the opening of the heterocyclic ring.

Q5: How can I monitor the stability of my this compound samples?

The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to quantify the amount of intact this compound and to detect the formation of any degradation products.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments involving this compound.

| Problem | Possible Cause | Recommended Solution |

| Loss of biological activity in experiments. | Degradation of this compound in the experimental medium. | Prepare fresh solutions of this compound for each experiment. Minimize exposure of solutions to light and elevated temperatures. Consider performing a pilot stability study in your specific experimental buffer to understand its stability over the duration of your assay. |

| Inconsistent results between experimental replicates. | Inconsistent handling of this compound stock solutions. Degradation during storage. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or below. Ensure consistent timing between solution preparation and use in experiments. |

| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Review the storage and handling procedures of your this compound samples. Consider performing forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method. |

| Precipitation of this compound in aqueous buffers. | Low aqueous solubility. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. The use of sonication may aid in dissolution. |

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[2][3] The following is a general protocol that can be adapted for this compound.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

HPLC-UV or LC-MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

-

Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Incubate an aliquot of the stock solution (in solid form and in solution) at 60°C for 24 hours.

-

Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be kept in the dark.

-

-

Sample Analysis:

-

After the incubation period, neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration with the mobile phase.

-

Analyze the samples by a validated HPLC-UV or LC-MS method to determine the percentage of degradation and to identify any degradation products.

-

Representative HPLC Method for this compound Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV-Vis spectral scan of this compound (likely in the range of 254-350 nm for xanthones)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Quantitative Data Summary

The following table presents hypothetical data from a forced degradation study on a xanthone compound, which can serve as a reference for what might be expected for this compound.

| Stress Condition | Parameter | Value | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |

| Acid Hydrolysis | 0.1 M HCl | 60°C, 24h | 15% | 2 |

| Base Hydrolysis | 0.1 M NaOH | 60°C, 24h | 25% | 3 |

| Oxidation | 3% H₂O₂ | RT, 24h | 30% | 4 |

| Thermal Degradation | Solid | 60°C, 24h | 5% | 1 |

| Thermal Degradation | Solution | 60°C, 24h | 10% | 2 |

| Photodegradation | UV light (254 nm) | RT, 24h | 40% | 5 |

Visualizations

References

Technical Support Center: Optimizing Sydowinin B Concentration for Cell-based Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sydowinin B in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a xanthone mycotoxin isolated from the fungus Aspergillus sydowii. It is known to possess immunosuppressive and weak cytotoxic activities. Its immunosuppressive effects have been demonstrated through the inhibition of T-cell and B-cell proliferation. Additionally, it has been shown to inhibit superoxide generation and elastase release in human neutrophils. Some evidence suggests that this compound may act as an inhibitor of protein tyrosine phosphatase 1B (PTP-1B), a key regulator of insulin and leptin signaling pathways.

Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?

A2: Based on published data, a broad concentration range finding experiment is recommended. A starting range of 1 µM to 50 µM is advisable for initial cytotoxicity and functional assays. For PTP-1B inhibition assays, a lower concentration range, starting from nanomolar to low micromolar, may be more appropriate.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) and methanol. It is common practice to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final desired concentration in the cell culture medium.

Q4: What are the known IC50 values for this compound in different assays?

A4: The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various functional assays.

| Assay Type | Cell/Enzyme System | IC50 Value (µg/mL) | IC50 Value (µM) |

| T-cell Proliferation (Concanavalin A-induced) | Mouse Splenic Lymphocytes | 19 | ~60.1 |

| B-cell Proliferation (Lipopolysaccharide-induced) | Mouse Splenic Lymphocytes | 21 | ~66.4 |

| Superoxide Generation | Human Neutrophils | - | 21.2 |

| Elastase Release | Human Neutrophils | - | 12.62 |

Note: The conversion from µg/mL to µM is based on the molecular weight of this compound (316.26 g/mol ).

Q5: Is there any information available on the effect of this compound on specific signaling pathways?

A5: Currently, there is a lack of direct experimental evidence detailing the specific effects of this compound on key signaling pathways such as MAPK, NF-κB, or PI3K/Akt. While its immunosuppressive and anti-inflammatory activities suggest potential modulation of these pathways, further research is required to elucidate the precise molecular mechanisms.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

| Possible Cause | Troubleshooting Step |

| Solvent Toxicity | Ensure the final concentration of DMSO in the culture medium is below 0.5% (v/v), as higher concentrations can be toxic to many cell lines. Prepare a vehicle control with the same final DMSO concentration to assess solvent effects. |

| Incorrect Concentration Calculation | Double-check all calculations for stock solution preparation and serial dilutions. |

| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to this compound. Perform a dose-response curve over a wider and lower concentration range (e.g., 0.01 µM to 20 µM) to determine the optimal non-toxic working concentration. |

| Compound Instability | This compound may degrade in the culture medium over long incubation periods. Consider shorter incubation times or replenishing the compound during the experiment if stability is a concern. |

Problem 2: No or Weak Biological Effect Observed

| Possible Cause | Troubleshooting Step |

| Insufficient Concentration | The effective concentration of this compound for your specific assay and cell line may be higher than tested. Expand the concentration range to higher values (e.g., up to 100 µM), while carefully monitoring for cytotoxicity. |

| Poor Compound Solubility | Ensure the this compound stock solution is fully dissolved before diluting into the aqueous culture medium. Precipitation of the compound can lead to a lower effective concentration. |

| Cellular Uptake Issues | The compound may not be efficiently entering the cells. While this compound is a relatively small molecule, its uptake can vary between cell types. This is a complex issue that may require specialized assays to investigate. |

| Assay System Insensitivity | The chosen assay may not be sensitive enough to detect the effects of this compound. Consider using a more sensitive readout or a different assay that measures a more direct downstream effect of the expected target. |

Problem 3: High Variability Between Replicates

| Possible Cause | Troubleshooting Step |

| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette to minimize well-to-well variability in cell number. |

| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate media components and affect cell growth. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or culture medium. |

| Compound Precipitation | Visually inspect the wells after adding the diluted this compound to ensure no precipitation has occurred. If precipitation is observed, consider lowering the final concentration or using a different dilution strategy. |

| Inconsistent Pipetting | Use calibrated pipettes and ensure proper mixing of all solutions at each step of the protocol. |

Experimental Protocols

Cell Proliferation Assay (MTT-based)

This protocol provides a general framework for assessing the effect of this compound on the proliferation of adherent cells.

Materials:

-

Adherent cells of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common approach is to prepare 2X working solutions.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Assay: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

PTP-1B Inhibition Assay (In Vitro)

This is a general enzymatic assay to screen for PTP-1B inhibitors.

Materials:

-

Recombinant human PTP-1B enzyme

-

PTP-1B substrate: p-Nitrophenyl Phosphate (pNPP)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

This compound stock solution (in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Include a known PTP-1B inhibitor as a positive control and a vehicle control (assay buffer with DMSO).

-

Reaction Setup: In a 96-well plate, add 10 µL of each this compound dilution (or control) to the respective wells.

-

Add 80 µL of pre-warmed assay buffer containing the PTP-1B enzyme to each well.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the pNPP substrate to each well.

-

Data Acquisition: Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes at 37°C. The increase in absorbance corresponds to the production of p-nitrophenol.

-

Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of this compound. Determine the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the this compound concentration to calculate the IC50 value.

Signaling Pathways and Experimental Workflows

Due to the current lack of specific research on the direct molecular targets and signaling pathways modulated by this compound, the following diagrams represent hypothetical workflows and general signaling pathways that are often implicated in the biological activities reported for this compound. Further experimental validation is required to confirm the involvement of these pathways.

Caption: General experimental workflow for determining the IC50 of this compound on cell viability using an MTT assay.

Caption: Hypothetical mechanism of this compound enhancing insulin signaling through the inhibition of PTP-1B.

Caption: A logical workflow for troubleshooting experiments where this compound shows low or no biological activity.

Technical Support Center: Sydowinin B Immunosuppression Assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Sydowinin B in immunosuppression assays. The information is tailored for scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known immunosuppressive activity?

A1: this compound is a xanthone mycotoxin isolated from the fungus Aspergillus sydowii. It has demonstrated immunosuppressive properties by inhibiting the proliferation of both T-cells and B-cells. Specifically, it has been shown to inhibit concanavalin A (ConA)-induced T-cell proliferation and lipopolysaccharide (LPS)-induced B-cell proliferation in mouse splenic lymphocytes.

Q2: What are the typical assays used to measure the immunosuppressive effects of this compound?

A2: The primary assays used to evaluate the immunosuppressive activity of this compound are lymphocyte proliferation assays. These include:

-

T-cell proliferation assay: Typically induced by mitogens like Concanavalin A (ConA) or Phytohemagglutinin (PHA).

-

B-cell proliferation assay: Commonly stimulated with Lipopolysaccharide (LPS).

Q3: What are the known IC50 values for this compound in these assays?

A3: The half-maximal inhibitory concentration (IC50) values for this compound in murine lymphocyte proliferation assays have been reported as follows:

| Cell Type | Stimulant | IC50 (µg/mL) | IC50 (µM) |

| T-cells | Concanavalin A (ConA) | 19 | ~60.1 |

| B-cells | Lipopolysaccharide (LPS) | 21 | ~66.4 |

Note: The molecular weight of this compound is 316.26 g/mol .

Q4: Which signaling pathways are likely affected by this compound?

A4: While the precise molecular mechanism of this compound is not yet fully elucidated, its inhibitory effect on T-cell and B-cell proliferation suggests potential interference with key signaling pathways essential for lymphocyte activation. Based on the known mechanisms of other fungal metabolites and immunosuppressants, the following pathways are likely targets:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is crucial for the activation and proliferation of T-cells.[1][2][3]

-

MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This pathway plays a significant role in B-cell proliferation and survival.[4][5]

Further research is needed to confirm the direct effects of this compound on these pathways.

Troubleshooting Guides

T-Cell Proliferation Assay (ConA-induced)

Issue 1: Weak or no T-cell proliferation in the positive control (ConA-stimulated cells without this compound).

| Possible Cause | Troubleshooting Step |

| Suboptimal ConA Concentration | Titrate ConA to determine the optimal concentration for your specific cell type and density. A typical starting range is 1-5 µg/mL. |

| Poor Cell Viability | Ensure lymphocytes are handled gently during isolation and plating. Check viability using a method like Trypan Blue exclusion before starting the assay. Viability should be >95%. |

| Incorrect Cell Density | Optimize the number of cells per well. Too few cells will result in a weak signal, while too many can lead to nutrient depletion and cell death. A common starting point is 2 x 10^5 cells/well in a 96-well plate. |

| Contamination | Culture media and reagents should be sterile. Inspect cultures for signs of bacterial or fungal contamination. |

| Reagent Issues | Ensure ConA and other reagents are properly stored and not expired. Prepare fresh solutions. |

Issue 2: High background proliferation in the negative control (unstimulated cells).

| Possible Cause | Troubleshooting Step |

| Cell Culture Conditions | Ensure cells are not stressed. Use high-quality, pre-tested fetal bovine serum (FBS). Some batches of FBS can cause non-specific lymphocyte activation. |

| Contamination | Low-level contamination can sometimes cause lymphocyte activation. |

| Cell Handling | Overly harsh isolation procedures can activate cells. |

Issue 3: Inconsistent results between replicate wells.

| Possible Cause | Troubleshooting Step |

| Pipetting Errors | Ensure accurate and consistent pipetting of cells, this compound, and proliferation reagents. Use calibrated pipettes. |

| Uneven Cell Distribution | Gently mix the cell suspension before plating to ensure a uniform cell number in each well. |

| Edge Effects | Evaporation from wells on the outer edges of the plate can concentrate media components and affect cell growth. To minimize this, do not use the outermost wells or fill them with sterile PBS or media. |

B-Cell Proliferation Assay (LPS-induced)

Issue 1: Low or no B-cell proliferation in the positive control (LPS-stimulated cells).

| Possible Cause | Troubleshooting Step |

| Suboptimal LPS Concentration | Titrate LPS to find the optimal concentration for your B-cells. A typical range is 1-10 µg/mL. Be aware that different lots of LPS can have varying potency. |

| Cell Purity | Ensure a high purity of B-cells if using an isolated population. Contaminating cells may not respond to LPS. |

| Serum Quality | The quality and concentration of FBS can significantly impact LPS responsiveness.[6] Test different lots of FBS and use a consistent concentration (e.g., 10%). |

| Cell Viability | As with T-cells, ensure high viability of B-cells before starting the experiment. |

Issue 2: High variability in this compound IC50 values.

| Possible Cause | Troubleshooting Step |

| This compound Solubility | Ensure this compound is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Precipitated compound will lead to inaccurate concentrations. |

| Vehicle Concentration | Keep the final concentration of the vehicle (e.g., DMSO) constant across all wells and ensure it is at a non-toxic level (typically <0.5%). Run a vehicle-only control. |

| Assay Timing | The timing of the addition of the proliferation measurement reagent (e.g., [3H]-thymidine, BrdU, or resazurin) is critical. Add it at a consistent time point during the logarithmic phase of cell proliferation. |

Experimental Protocols

Lymphocyte Proliferation Assay

This protocol provides a general framework. Specific details may need to be optimized for your experimental setup.

-

Cell Preparation:

-

Isolate murine splenocytes using a standard protocol (e.g., mechanical dissociation followed by red blood cell lysis).

-

Wash the cells with complete RPMI-1640 medium (supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine).

-

Determine cell concentration and viability using a hemocytometer and Trypan Blue.

-

Resuspend cells in complete RPMI-1640 medium to a final concentration of 2 x 10^6 cells/mL.

-

-

Assay Setup:

-

Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom plate.

-